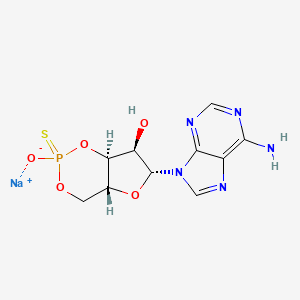
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel antagonist of Gli-SUFU; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis of Related Substances : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide. This method is valuable for quality control in pharmaceuticals (Ye et al., 2012).
Cholinesterase and Aβ-Aggregation Inhibitors : Research into 2,4-disubstituted pyrimidines, which include derivatives of N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, has shown potential in the treatment of Alzheimer's Disease. These compounds inhibit cholinesterase and amyloid-β (Aβ) aggregation, key factors in Alzheimer's pathology (Mohamed et al., 2011).
Histone Deacetylase Inhibition : A compound structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, named MGCD0103, was found to be a selective histone deacetylase inhibitor. This compound has demonstrated potential in blocking cancer cell proliferation and is under clinical trials as an anticancer drug (Zhou et al., 2008).
KCNQ2/Q3 Potassium Channel Openers : Studies on N-pyridyl benzamide and pyrimidine derivatives have led to the discovery of compounds that activate KCNQ2/Q3 potassium channels. These findings are significant in the treatment of epilepsy and pain (Amato et al., 2011).
Metabolism of Flumatinib : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, which shares structural similarities with N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide, provides insights into its pharmacokinetics in chronic myelogenous leukemia patients. This study is crucial for understanding the drug's effectiveness and safety (Gong et al., 2010).
Antibacterial and Cytotoxic Activity : Derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, closely related to the compound , have been synthesized and shown to possess considerable antibacterial and cytotoxic activities (Devarasetty et al., 2016).
Pyrimidine Derivatives in Heterocyclic Chemistry : The study of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines and related pyrimidine derivatives plays a significant role in heterocyclic chemistry, contributing to the development of new compounds with potential applications (Okuda et al., 2012).
Antibacterial and Antioxidant Activities : Synthesis of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine demonstrated mild to moderate antibacterial and antioxidant activities, highlighting the therapeutic potential of pyrimidine derivatives (Maheswaran et al., 2012).
Eigenschaften
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWAUKDDNKSIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: The ML340 continuous miner offers several advantages for coal mining: [, ]
- Improved Resource Recovery: It enhances resource recovery in short-wall mining, particularly in extracting dull coal. []
- Increased Production: It contributes to increased coal production, addressing the imbalance between mining and digging. []
- Stable Performance: Tests in the Shanxi ore district demonstrated the ML340's reliable and consistent performance. []
- Adaptability: The machine exhibits strong adaptability to different mining conditions. []
A: The development and deployment of the first ML340 continuous miner in China provided valuable experience and highlighted areas for improvement in future designs. [] While specific challenges were not detailed in the abstracts, the research emphasizes the importance of learning from the ML340's testing phase to guide future continuous miner development in the country. []
A: With the increasing demand for continuous miners, especially in the context of declining longwall mining operations, domestic production of such machinery is crucial for China. [] Building local expertise in continuous miner technology can reduce reliance on foreign suppliers and support the growth of the Chinese mining industry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)


![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)

